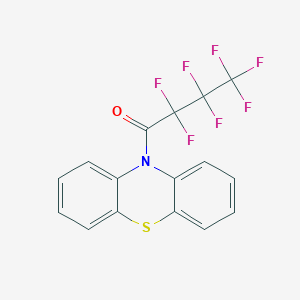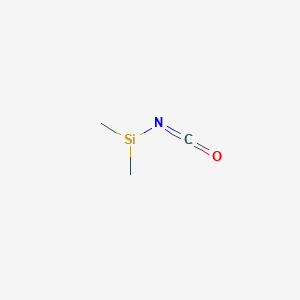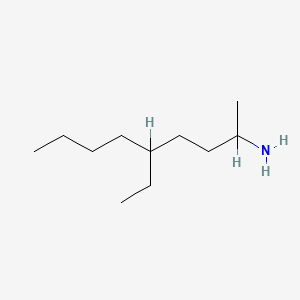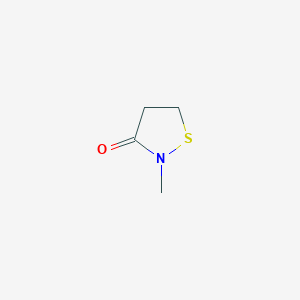
2-Methylisothiazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylisothiazolidin-3-one is an organic compound belonging to the class of isothiazolinones. It is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely recognized for its antimicrobial properties and is commonly used as a preservative in various industrial and consumer products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisothiazolidin-3-one typically involves the cyclization of N-methyl-3-thiocyanoacrylamide. This reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring structure .
Industrial Production Methods: In industrial settings, this compound is produced by blending N’-dimethyl-3,3’-dithiodipropionamide or N-methyl-3-mercaptopropionamide with an organic solvent and an alkali metal iodide catalyst. A halogenation agent is then added to obtain this compound hydrochloride, which is subsequently neutralized to yield the final product .
化学反应分析
Types of Reactions: 2-Methylisothiazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation agents, such as chlorine or bromine, are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
2-Methylisothiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a biocide in various chemical formulations to control microbial growth.
Biology: The compound is employed in biological studies to investigate its antimicrobial properties and potential effects on different microorganisms.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of antimicrobial agents.
作用机制
The antimicrobial activity of 2-Methylisothiazolidin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
相似化合物的比较
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its strong antimicrobial properties, often used in combination with 2-Methylisothiazolidin-3-one.
Benzisothiazolinone: Another isothiazolinone derivative with similar antimicrobial activity.
Octylisothiazolinone: Used as a preservative in various industrial applications.
Uniqueness: this compound is unique due to its balanced antimicrobial efficacy and relatively lower toxicity compared to some other isothiazolinone derivatives. This makes it a preferred choice in formulations where both efficacy and safety are critical considerations .
属性
CAS 编号 |
1003-22-1 |
|---|---|
分子式 |
C4H7NOS |
分子量 |
117.17 g/mol |
IUPAC 名称 |
2-methyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C4H7NOS/c1-5-4(6)2-3-7-5/h2-3H2,1H3 |
InChI 键 |
PUSPAPGHKSLKKH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CCS1 |
规范 SMILES |
CN1C(=O)CCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Indole, 1-[(trimethylsilyl)methyl]-](/img/structure/B3044566.png)
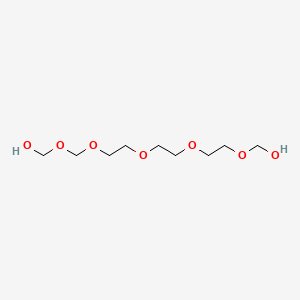
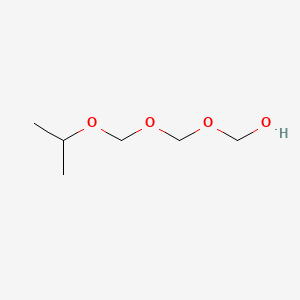
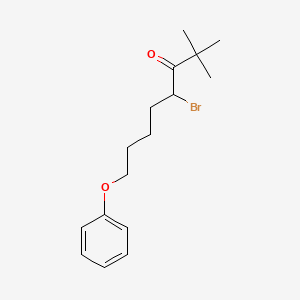
![2,8,9-Trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane, 1-oxide](/img/structure/B3044572.png)
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-phenyl-](/img/structure/B3044573.png)
![N-[2-(4-Benzylpiperazin-1-yl)ethyl]-2-bromobenzamide](/img/structure/B3044574.png)
![1,9-Dihydropyrrolo[2,3-b]carbazole](/img/structure/B3044575.png)
